

# IUPAC naming and nomenclature of 2-Bromo-4-nitrobenzonitrile and its isomers

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## Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzonitrile

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An In-depth Technical Guide to the IUPAC Naming, Isomers, and Properties of Bromonitrobenzonitriles

This guide provides a comprehensive overview of the IUPAC nomenclature, positional isomers, physicochemical properties, and synthetic methodologies related to **2-Bromo-4-nitrobenzonitrile** and its associated isomers. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

## IUPAC Nomenclature Principles for Substituted Benzonitriles

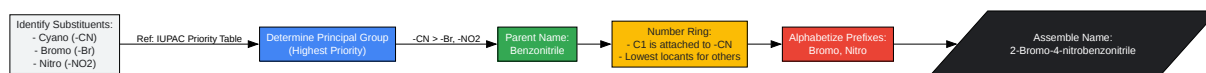
The systematic naming of polysubstituted benzene derivatives by the International Union of Pure and Applied Chemistry (IUPAC) follows a clear set of hierarchical rules. For compounds containing bromo, nitro, and cyano functional groups on a benzene ring, the nomenclature is determined as follows:

- **Principal Functional Group:** The cyano group ( $-C\equiv N$ ) has a higher priority than both the bromo ( $-Br$ ) and nitro ( $-NO_2$ ) groups. Consequently, the parent name of the molecule is benzonitrile.<sup>[1][2]</sup>
- **Numbering:** The carbon atom of the benzene ring attached to the principal cyano group is assigned locant number 1.

- Lowest Locant Rule: The ring is numbered in a direction that assigns the lowest possible numbers to the substituents.[3]
- Alphabetical Order: The substituents are listed as prefixes in alphabetical order (i.e., "Bromo" before "nitro").[2][4]

Following these rules, the compound with a cyano group at position 1, a bromine atom at position 2, and a nitro group at position 4 is named **2-Bromo-4-nitrobenzonitrile**.

The logical process for determining the IUPAC name is illustrated in the diagram below.

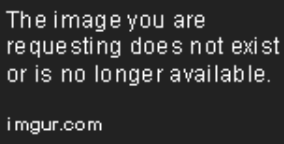
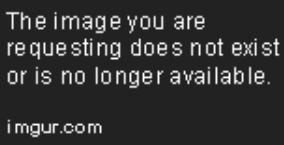
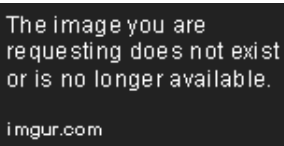
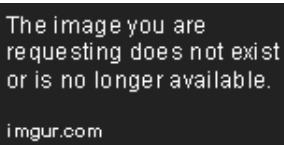
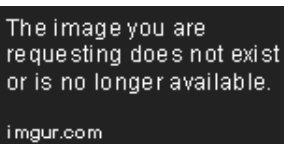
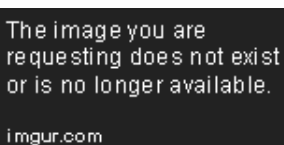
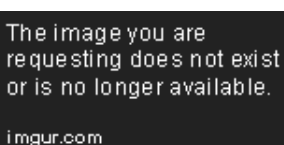
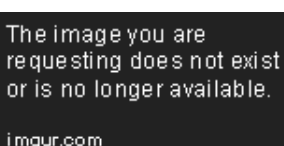
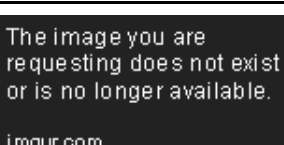


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**Caption:** IUPAC nomenclature decision workflow for substituted benzonitriles.

## Positional Isomers of Bromo-nitrobenzonitrile

Ten unique positional isomers exist for a benzene ring substituted with one cyano, one bromo, and one nitro group. The structures and IUPAC names are detailed in the table below.

Structure	IUPAC Name
 <p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	2-Bromo-3-nitrobenzonitrile
 <p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	2-Bromo-4-nitrobenzonitrile
 <p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	2-Bromo-5-nitrobenzonitrile
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5-Bromo-2-nitrobenzonitrile

The relationship between the core benzonitrile structure and its various substitution patterns is visualized below.



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**Caption:** Positional isomerism of bromo-nitrobenzonitrile around a central core.

## Comparative Physicochemical Data

The physical and chemical properties of these isomers can vary significantly based on the substitution pattern, affecting characteristics such as melting point, boiling point, and solubility. The data below has been compiled for comparison.

IUPAC Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm <sup>3</sup> )
2-Bromo-4-nitrobenzonitrile	34662-35-6	227.02	N/A	363.3	1.812
2-Bromo-5-nitrobenzonitrile	134604-07-2	227.01	118 - 120[5]	321.1	N/A
3-Bromo-4-nitrobenzonitrile	102000-73-7	227.01	104 - 105[6]	N/A	N/A
4-Bromo-2-nitrobenzonitrile	56441-69-5	227.01[7]	N/A	N/A	N/A
4-Bromo-3-nitrobenzonitrile	89642-49-9	227.02	116 - 120[8] [9]	268.6[8]	1.8[8]

Note: "N/A" indicates that reliable experimental data was not found in the searched sources.

## Experimental Protocols

The synthesis of bromonitrobenzonitrile isomers is often achieved through multi-step pathways. A common and versatile method for introducing the nitrile group onto an aromatic ring is the Sandmeyer reaction, which converts an aryl amine into the corresponding nitrile via a diazonium salt intermediate.[10][11]

## Representative Synthesis: 2-Bromo-4-nitrobenzonitrile from 2-Bromo-4-nitroaniline

This protocol describes the synthesis of **2-Bromo-4-nitrobenzonitrile** using the Sandmeyer reaction.<sup>[12][13]</sup>

### Materials:

- 2-Bromo-4-nitroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Copper(I) Cyanide ( $\text{CuCN}$ )
- Sodium Cyanide ( $\text{NaCN}$ )
- Deionized Water
- Ice
- Toluene or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Diazotization:
  - In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 1 equivalent of 2-bromo-4-nitroaniline in a mixture of concentrated HCl and water.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

- Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt solution.
- Cyanation (Sandmeyer Reaction):
  - In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Warm gently if necessary to dissolve, then cool to 0-5 °C in an ice bath.
  - Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
  - After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
- Work-up and Purification:
  - Cool the reaction mixture and extract the product with an organic solvent like toluene or dichloromethane.
  - Combine the organic layers and wash sequentially with dilute aqueous sodium hydroxide (to remove any HCN) and then with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
  - The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

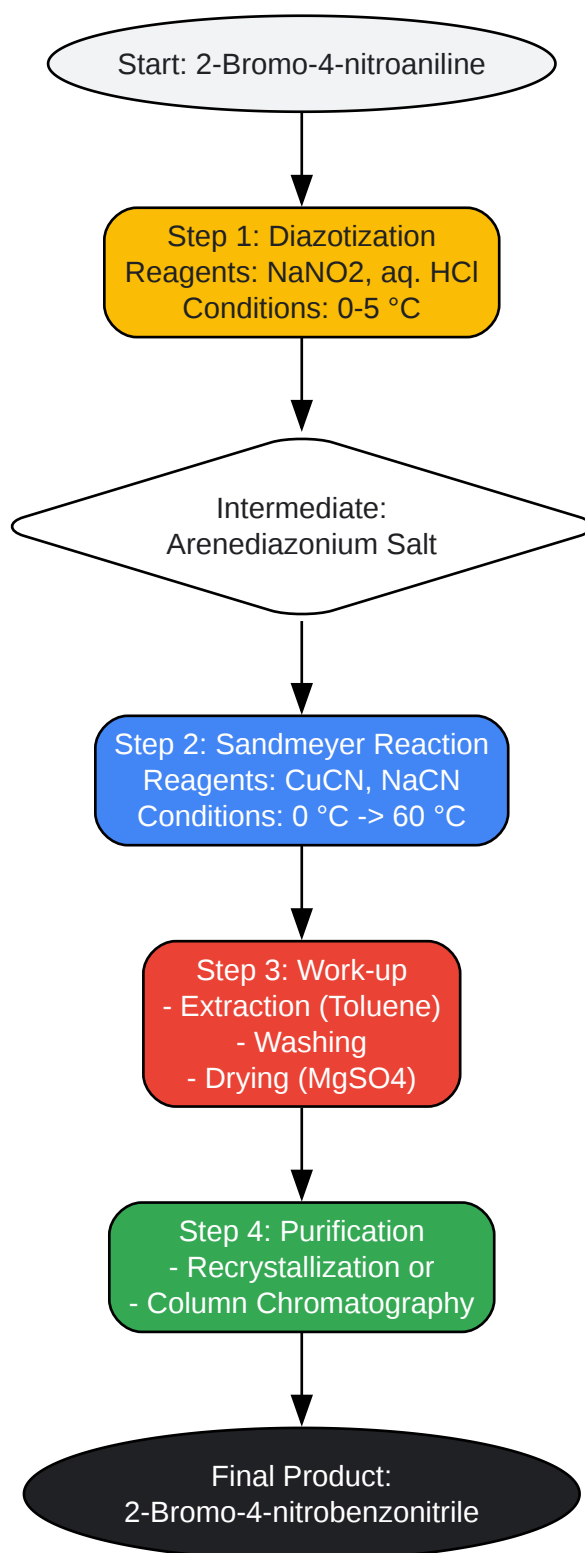
Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity.

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy will confirm the aromatic substitution pattern and the presence of the key functional groups.[\[14\]](#)
- Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that support the proposed structure.



- Infrared (IR) Spectroscopy: A strong, sharp absorption band around  $2220\text{--}2240\text{ cm}^{-1}$  is characteristic of the nitrile ( $\text{-C}\equiv\text{N}$ ) stretching vibration.

The general workflow for this synthetic protocol is outlined in the diagram below.



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**Caption:** General experimental workflow for the synthesis of **2-Bromo-4-nitrobenzonitrile**.

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## References

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 2. scribd.com [scribd.com]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. cuyamaca.edu [cuyamaca.edu]
- 5. 2-Bromo-5-nitrobenzonitrile CAS#: 134604-07-2 [m.chemicalbook.com]
- 6. Buy 3-Bromo-4-nitrobenzonitrile | 102000-73-7 [smolecule.com]
- 7. 4-Bromo-2-nitrobenzonitrile | C<sub>7</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>2</sub> | CID 292535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsrce [chemsrc.com]
- 9. 4-ブロモ-3-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. azom.com [azom.com]
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